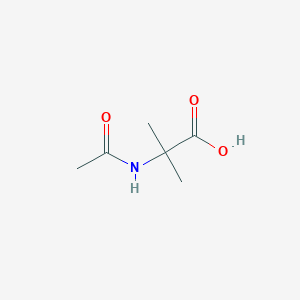

N-acetyl-2-methylalanine

Description

N-Acetyl-2-methylalanine is a modified amino acid derivative featuring a methyl group at the β-carbon of the alanine backbone and an acetylated α-amino group. Acetylation typically enhances metabolic stability and alters solubility, as seen in related N-acetylated amino acids like N-acetylphenylalanine (used in pharmaceutical research) . The methyl substitution at the β-position may influence steric hindrance and intermolecular interactions, impacting its chemical reactivity and biological activity.

Properties

IUPAC Name |

2-acetamido-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIWIVCJKKGHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968389 | |

| Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5362-00-5 | |

| Record name | 5362-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-2-methylalanine can be synthesized through various methods. One common approach involves the amidation of 2-methylalanine with acetic anhydride under mild conditions. The reaction typically requires a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-methylalanine is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-2-methylalanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to 2-methylalanine.

Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 2-methylalanine.

Substitution: Formation of substituted amides.

Scientific Research Applications

Pharmacological Applications

1. Drug Development

N-acetyl-2-methylalanine serves as a precursor or building block in the synthesis of various pharmaceuticals. Its acetylation enhances the pharmacokinetic properties of amino acids, allowing for improved absorption and bioavailability. For example, the conversion of leucine to N-acetyl-leucine has been shown to alter its transport mechanisms, making it more effective for treating conditions like vertigo and neurological disorders .

2. Cancer Research

Recent studies have highlighted the role of N-acetyl derivatives in inhibiting specific amino acid transporters associated with cancer proliferation. The selective inhibition of L-type amino acid transporter 1 (LAT1) by N-acetylated compounds demonstrates potential therapeutic implications in cancer treatment . The high selectivity for LAT1 over LAT2 minimizes off-target effects, making this compound a candidate for targeted cancer therapies.

Biochemical Studies

1. Mechanistic Insights

Research has shown that N-acetylation can significantly change the uptake pathways of amino acids. For instance, the acetylation of leucine shifts its transport from LAT1 to organic anion transporters, thereby affecting its metabolic signaling pathways . This mechanistic insight is crucial for understanding how modifications to amino acids can influence their biological activity.

2. Structural Studies

The structural modifications resulting from N-acetylation have been extensively studied to understand their impact on protein stability and function. For example, N-terminal acetylation has been linked to the stabilization of certain proteins, which is critical in developmental biology and disease states .

Case Studies

Mechanism of Action

The mechanism of action of N-acetyl-2-methylalanine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit aldo-keto reductase family 1 member B1, which plays a role in the polyol pathway . This inhibition can affect the reduction of glucose to sorbitol, impacting metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between N-acetyl-2-methylalanine and related compounds:

*Note: The CAS number for Metirosine is inferred from , which links it to 3-(p-aminophenyl)-N-dichloroacetyl-2-methylalanine.

Physicochemical Properties

- Solubility: N-Acetylated derivatives generally exhibit lower aqueous solubility than their non-acetylated counterparts. For example, N-phthalyl-L-alanine is sparingly soluble in water due to its rigid phthalimide group , whereas N-methylalanine (a simpler derivative) shows moderate solubility .

- Stability: Acetylation protects the amino group from enzymatic degradation. This is critical in pharmaceuticals, as seen in N-acetylphenylalanine’s use in stable prodrug formulations .

Biological Activity

N-Acetyl-2-methylalanine is a derivative of the amino acid alanine, modified by the addition of an acetyl group at the nitrogen atom. This modification can influence its biological activity, including its interactions with enzymes and proteins, metabolic pathways, and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in pharmacology and biochemistry.

This compound has the chemical formula C₅H₉NO₂ and is classified as an N-acetylated amino acid. The acetylation process generally enhances the solubility and stability of amino acids, which can affect their biological functions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. The acetyl group may facilitate interactions with active sites of enzymes, potentially modulating their activity. This mechanism is particularly relevant in metabolic pathways where alanine derivatives play a role.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes, impacting metabolic processes.

- Cell Growth Modulation : Similar compounds have shown effects on cell proliferation and apoptosis in various cell lines.

- Potential Therapeutic Uses : Its derivatives are being explored for anti-inflammatory and analgesic properties.

Experimental Findings

Several studies have investigated the biological activities associated with this compound and related compounds. Below are summarized findings from relevant research:

Table 1: Biological Activities of this compound

Case Studies

- Cell Line Studies : In vitro studies using various cell lines have demonstrated that this compound can influence mitochondrial activity and cell viability. For instance, a study showed significant reductions in mitochondrial activity when treated with N-acetylated compounds compared to controls, indicating potential cytotoxic effects that could be harnessed in cancer therapeutics .

- Metabolic Pathways : Research into the metabolic pathways involving N-acetylated amino acids suggests that these compounds can modulate key enzymatic reactions, impacting overall metabolism. Specific attention has been given to their role in protein synthesis and post-translational modifications .

Research Findings

Further investigations into this compound's biological activity have revealed:

- N-terminal Acetylation : Approximately 85% of human proteins undergo N-terminal acetylation, which implicates this compound's potential role in protein regulation and function .

- Cytotoxicity : Related studies indicate that while some acetylated amino acids exhibit cytotoxic properties, others may provide protective effects against oxidative stress, highlighting a dual role depending on concentration and context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.